N-(3-chloro-2-methylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxopyridin-1(2H)-yl}acetamide
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a sulfonylated piperidine ring, and a dihydropyridinyl acetamide moiety. Its intricate molecular architecture suggests it may have significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenylamine to form 3-chloro-2-methylphenylamine. This intermediate is then reacted with 4-methylpiperidine under sulfonylation conditions to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with a dihydropyridinyl acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could bind to these targets and modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with two chlorine atoms on an aniline ring.
Caffeine: Although structurally different, it shares some chemical properties and is well-studied for its biological effects.
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}ACETAMIDE is unique due to its combination of a chlorinated phenyl group, a sulfonylated piperidine ring, and a dihydropyridinyl acetamide moiety. This unique structure may confer specific biological activities and chemical reactivity not found in other compounds.
Properties
Molecular Formula |
C20H24ClN3O4S |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C20H24ClN3O4S/c1-14-8-11-24(12-9-14)29(27,28)18-7-4-10-23(20(18)26)13-19(25)22-17-6-3-5-16(21)15(17)2/h3-7,10,14H,8-9,11-13H2,1-2H3,(H,22,25) |
InChI Key |
HWQYLSRDJMLQEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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